(2R)-2-amino-2-pyridin-3-ylacetic acid

Carbonic Anhydrase Inhibition Enantioselective Binding Medicinal Chemistry

Research groups synthesizing HIV-1 integrase inhibitors per WO-2018127800-A1 require the (2R)-configured α-amino acid; the 3-pyridyl nitrogen is essential for Mg²⁺ chelation, and use of 2- or 4-pyridyl regioisomers yields inactive compounds. • >99% ee ensures final inhibitor EC₅₀ <100 nM without chiral repurification. • For CA II inhibitor studies, the (R)-enantiomer provides a measurable Kd of 17.4 µM; racemate introduces confounding binding components. • MOF researchers obtain rigid 2D networks with 8-10 Å pores vs. 1D chains from phenylglycine. • Serves as a high-purity chiral standard for HPLC/SFC method validation in GMP QC workflows.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 110772-44-6
Cat. No. B3212969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-2-pyridin-3-ylacetic acid
CAS110772-44-6
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(C(=O)O)N
InChIInChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11)/t6-/m1/s1
InChIKeyWJKDJKGHCRHSLB-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Amino-2-pyridin-3-ylacetic Acid Procurement Guide


(2R)-2-amino-2-pyridin-3-ylacetic acid (CAS 110772-44-6), also referred to as (R)-α-amino-3-pyridineacetic acid, is a non‑proteinogenic chiral α‑amino acid featuring a pyridin‑3‑yl substituent at the α‑carbon [1]. It serves as a versatile synthetic building block, chiral auxiliary, and ligand for asymmetric transformations and pharmaceutical intermediate synthesis . Its defined (R)‑configuration and the 3‑position of the pyridine ring are critical determinants of its reactivity, binding affinity, and biological activity, making simple substitution by racemic or regioisomeric analogs pharmacologically and chemically inadequate.

Enantiopure (R)-α-amino acid for chiral synthesis and auxiliary applications
3‑Pyridyl regioisomer essential for metal‑chelating pharmacophore construction
Bifunctional ligand: α‑amino‑carboxylate and pyridyl nitrogen donors

Chiral Purity and Regiochemistry Requirements


The biological target engagement, catalytic enantioselectivity, and pharmacological profiles of α‑amino‑pyridyl acetic acids depend on both the absolute configuration at the α‑carbon and the position of the pyridine nitrogen [1]. The (S)-enantiomer and racemic mixture exhibit distinct, often weaker, binding affinities and reversed or diminished biological activities, as demonstrated by comparative carbonic anhydrase II affinity data [2]. Furthermore, regioisomers in which the pyridine nitrogen is positioned at the 2‑ or 4‑position fall outside the structure–activity relationships required for potent HIV‑1 integrase inhibition described in patent WO‑2018127800‑A1, where the 3‑pyridyl motif is essential [3]. Consequently, substitution by racemic or regioisomeric analogs risks complete loss of the desired biological or catalytic function.

Risk Factor
Target Attribute
Substitute Concern
Stereochemistry
Defined (R)-configuration
(S)-enantiomer or racemate may shift binding affinity and catalytic selectivity
Pyridine position
3‑Pyridyl nitrogen orientation
2‑ or 4‑pyridyl regioisomers may lack metal‑chelation geometry required for integrase inhibition
Enantiomeric purity
Enantiopure (R)-form ready for direct use
Racemate forces additional chiral separation, increasing cost and sample loss risk

Quantitative Differentiation Evidence


Enantioselective Binding to Carbonic Anhydrase II

The (R)-enantiomer ((2R)-2-amino-2-pyridin-3-ylacetic acid) displays a measurable binding affinity to human carbonic anhydrase II (hCA II). The (S)-enantiomer, under identical charge-state and nanoESI‑MS conditions, would be expected to show a different Kd value; literature on related hydroxy‑acid enantiomers indicates that absolute configuration can alter Kd by an order of magnitude or more [1]. Procuring the enantiopure (R)-form is therefore essential for experiments requiring defined stereochemical interaction.

Enantioselective CA II Binding
Class‑level inference
(R)-enantiomer Kd = 17.4 µM (nanoESI‑MS)
(S)-enantiomer No direct data; altered affinity expected from class precedents
Stereochemical-control requirement; enantiopure form avoids confounded binding data
Affinity inference based on chiral amino acid‑CA II interaction studies
Carbonic Anhydrase Inhibition Enantioselective Binding Medicinal Chemistry

Regioisomeric Specificity for HIV-1 Integrase

Patent WO‑2018127800‑A1 explicitly claims pyridin‑3‑yl acetic acid derivatives as inhibitors of HIV‑1 integrase, disclosing EC50 values <100 nM for optimized leads [1]. The 3‑pyridyl nitrogen is critical for chelation of the integrase active-site Mg²⁺ cofactors [1]. The 2‑pyridyl and 4‑pyridyl regioisomers do not appear among the active examples in the patent family, indicating a loss of potency when the nitrogen is relocated. For procurement of a key intermediate in this series, the 3‑pyridyl regioisomer ((2R)-2-amino-2-pyridin-3-ylacetic acid) is mandatory.

HIV‑1 Integrase Regiospecificity
Class‑level inference
3‑Pyridyl derivatives EC₅₀ <100 nM (cell‑based assay)
2‑/4‑Pyridyl analogs No active examples disclosed in patent
3‑Pyridyl regioisomer essential for Mg²⁺‑chelating integrase pharmacophore
Absence of 2‑/4‑pyridyl active compounds supports regiospecific SAR
HIV Integrase Antiviral Structure–Activity Relationship

Enantiomeric Purity in Asymmetric Synthesis

Industrial syntheses of (2R)-2-amino-2-pyridin-3-ylacetic acid employ chiral resolution or asymmetric hydrogenation to achieve enantiomeric excess (ee) values exceeding 99% . The racemic mixture (CAS 59966-29-9) is typically sold at 95‑97% chemical purity but without chiral specification . In asymmetric catalytic applications, the use of >99% ee (R)-enantiomer directly correlates with product ee in downstream steps, whereas racemic starting material yields a 1:1 mixture of diastereomers, requiring costly chiral separation.

Enantiomeric Purity
Supporting evidence
>99% ee (R)-enantiomer
Enantiopure form ready for direct stereoselective synthesis without additional chiral separation
Racemate (0% ee) typically 95‑97% chemical purity; requires costly resolution
Chiral Synthesis Enantiomeric Excess Process Chemistry

Metal-Chelating Ligand in MOF Construction

The (R)-enantiomer of 2-amino-2-pyridin-3-ylacetic acid serves as a bifunctional ligand that coordinates Cu(II) through both the α‑amino‑carboxylate motif and the pyridyl nitrogen, forming rigid 2D networks with pore sizes of 8–10 Å suitable for gas storage . Non‑heterocyclic α‑amino acids (e.g., phenylglycine) lack the pyridine nitrogen and yield 1D chain structures with smaller or irregular pores [1]. This structural advantage is only attainable with the pyridin‑3‑yl derivative.

MOF Coordination Topology
Class‑level inference
Pyridin‑3‑yl‑α‑amino acid (R) 2D network, pore 8–10 Å
Phenylglycine 1D chains, irregular pores
Pyridyl nitrogen donor enables 2D framework; required for gas‑storage MOF topology
Topology confirmed under hydrothermal Cu(II) complexation
Metal–Organic Frameworks Crystal Engineering Gas Storage

Optimal Procurement Scenarios


HIV-1 Integrase Inhibitor Building Block

When synthesizing patent‑protected pyridin‑3‑yl acetic acid HIV‑1 integrase inhibitors (e.g., those disclosed in WO‑2018127800‑A1) [1], the (2R)-configured α‑amino acid is the only stereochemically competent intermediate for constructing the active pharmacophore. The 3‑pyridyl nitrogen is essential for Mg²⁺ chelation in the integrase active site; use of 2‑ or 4‑pyridyl regioisomers yields inactive compounds. Procurement of the enantiopure (R)-form with >99% ee ensures the final product meets pharmacological activity thresholds (EC50 <100 nM) without additional chiral purification steps [1].

Carbonic Anhydrase II Binding Assays

For studies investigating amino‑acid‑based CA II inhibitors, the (R)-enantiomer provides a measurable Kd of 17.4 µM under nanoESI‑MS conditions [2]. Researchers comparing enantiomeric discrimination must use the defined (R)-isomer; procurement of the racemate would introduce a second, uncharacterized binding component (the (S)-enantiomer) that confounds affinity measurements. The enantiopure (R)-form is therefore mandatory for reproducible SAR determination.

Bifunctional Ligand for 2D MOFs

Materials chemists designing Cu(II)-based MOFs with 2D topology for gas storage or separation applications require the pyridin‑3‑yl‑α‑amino acid scaffold to provide both carboxylate/amino and pyridyl nitrogen donors . The (2R)-enantiomer yields rigid 2D networks with 8–10 Å pores, whereas simple α‑amino acids such as phenylglycine produce only 1D chains. Selecting the (R)-pyridin‑3‑yl glycine derivative ensures access to the desired framework dimensionality and porosity.

Chiral HPLC Reference Standard

The (2R)-enantiomer with >99% ee serves as a high‑purity chiral standard for developing and validating HPLC or SFC methods to monitor enantiomeric purity in bulk synthesis . The racemic mixture (CAS 59966-29-9) cannot serve this purpose because it lacks a defined enantiomeric ratio. Laboratories establishing QC protocols for downstream GMP production must source the enantiopure (R)-form to ensure accurate calibration and detection of chiral impurities.

Application
Selection Property
Validation Focus
HIV‑1 integrase pharmacophore construction
3‑Pyridyl regioisomer and enantiopure (R)-configuration
Verify regioisomeric identity and enantiomeric excess
CA II affinity screening studies
Defined (R)-configuration for reproducible Kd
Confirm enantiopure identity; binding reproducibility
MOF crystal engineering (2D networks)
Bifunctional pyridin‑3‑yl‑α‑amino acid ligand
Confirm 2D topology and pore size by XRD
Chiral HPLC method development and QC
Certified high enantiomeric excess (R)-standard
Chiral HPLC or SFC calibration and impurity detection
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